3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide
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Description
3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C31H23ClN4O2S3 and its molecular weight is 615.18. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide has demonstrated potential in antimicrobial applications. Compounds related to this chemical structure, particularly those containing thiazole derivatives, have been synthesized and tested for their antimicrobial activity. For instance, certain derivatives have shown significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as antifungal activity against strains like Candida albicans (Maddila et al., 2016).
Anticancer Properties
The compound and its related derivatives have shown promising results in anticancer research. Specifically, some derivatives have exhibited potent anticancer activity comparable to standard drugs like doxorubicin against various cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Herbicidal Activity
The compound's structure is also relevant in the development of herbicides. Derivatives containing pyrimidine and thiadiazole rings have been synthesized and shown to possess selective herbicidal activity against certain plant species like Brassica campestris L. (Liu & Shi, 2014).
Antiviral Evaluations
Derivatives of this compound have been explored for antiviral properties. For example, certain synthesized compounds have undergone evaluations for their potential effectiveness against viruses (Sayed & Ali, 2007).
Antiepileptic Potential
There is evidence to suggest that derivatives of this compound may have antiepileptic properties. Some synthesized derivatives have been tested and found active in models of epilepsy (Karthick et al., 2016).
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN4O2S3/c1-2-16-36-30(38)27-22(21-7-3-4-8-23(21)32)18-40-29(27)35-31(36)39-17-15-26(37)33-20-13-11-19(12-14-20)28-34-24-9-5-6-10-25(24)41-28/h2-14,18H,1,15-17H2,(H,33,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGNEZBTXZIWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)SC=C2C6=CC=CC=C6Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN4O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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